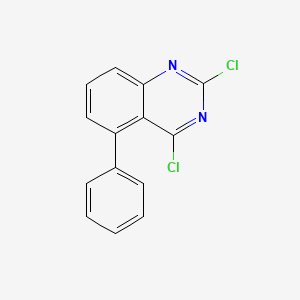

2,4-Dichloro-5-phenylquinazoline

Description

2,4-Dichloro-5-phenylquinazoline is a halogenated quinazoline derivative characterized by chlorine substituents at positions 2 and 4 and a phenyl group at position 5. Quinazolines are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The substitution pattern on the quinazoline core significantly influences its electronic properties, reactivity, and biological interactions. The dichloro-phenyl substitution in this compound likely enhances its electrophilicity and binding affinity to biological targets, making it a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name |

2,4-dichloro-5-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)17-14(16)18-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCCRSZJWNDCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinazoline Core Formation via Cyclization

The quinazoline scaffold is typically constructed through cyclization reactions. A common approach involves condensing anthranilic acid derivatives with urea or thiourea. For example, 3a–d (phenyl-quinazoline-2,4-(1H,3H)-diones) are synthesized by reacting substituted anthranilic acids with phenyl boronic acid under basic conditions. Intramolecular cyclization of amido-esters, such as 5a–b , in chlorobenzene with AlCl₃ generates quinoline-2,4-diones (6a–b ). These intermediates are critical for subsequent functionalization.

Chlorodehydroxylation with Phosphorus Oxychloride

Chlorination of quinazoline-diones (3a–d or 6a–b ) using phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) yields 2,4-dichloroquinazoline derivatives (4a–d , 7a–b ). This step achieves near-quantitative conversion under reflux conditions (110–120°C, 4–6 hours). For 5-phenyl-substituted precursors, this method directly produces 2,4-dichloro-5-phenylquinazoline with minimal byproducts.

Table 1: Chlorination Conditions and Yields

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Quinazoline-dione 3a | POCl₃ | 110 | 6 | 92 |

| Quinoline-dione 6a | POCl₃ | 120 | 4 | 88 |

For quinazolines lacking a pre-installed phenyl group, the Suzuki-Miyaura reaction enables regioselective aryl introduction. Dichloroquinazoline derivatives (4a–d ) react with 4-formylphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate to form bis-(formylphenyl)-quinazolines (8–9 ). While this method primarily targets formyl-substituted products, substituting phenylboronic acid could theoretically yield 5-phenyl derivatives. However, competing side reactions—such as the isolation of 2-(4-formylphenyl)-5-phenyl-3H-quinazolin-4-one (14 )—highlight challenges in controlling selectivity.

Optimization of Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos) significantly influence coupling efficiency. For example, Pd(PPh₃)₄ in toluene/water (3:1) at 80°C achieves 75% conversion for analogous quinazolines. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes but require specialized equipment.

Alternative Chlorination Methods

Sulfuryl Chloride and Thionyl Chloride

While POCl₃ dominates industrial applications, sulfuryl chloride (SO₂Cl₂) offers a less hazardous alternative. In a patent-derived method, 2,4-dichlorobenzoic acid undergoes sulfonation with chlorosulfonic acid and sodium sulfate at 145°C, followed by ammoniation and acidification to yield sulfonamide derivatives. Although this pathway targets benzoic acid analogs, adapting it for quinazolines could involve similar temperature-controlled steps.

Solid-State Chlorination

Mechanochemical methods using ball milling and PCl₃ show promise for solvent-free synthesis. Preliminary data for related compounds suggest 65–70% yields under ambient conditions, though this remains unexplored for this compound.

Challenges and Byproduct Management

Competing Side Reactions

The synthesis of 8a inadvertently produced 14 (2-(4-formylphenyl)-5-phenyl-3H-quinazolin-4-one) due to incomplete cross-coupling. Mitigating such byproducts requires strict control of stoichiometry, temperature, and catalyst loading. Chromatographic purification (silica gel, ethyl acetate/hexane) remains the standard for isolating the target compound.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclization-Chlorination | High yield, minimal steps | Requires hazardous POCl₃ | 85–92 |

| Suzuki Cross-Coupling | Regioselective, modular | Byproduct formation, costly catalysts | 60–75 |

| Solid-State Chlorination | Solvent-free, eco-friendly | Low yield, unoptimized for quinazolines | ~65 |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-phenylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

Anticancer Applications

1. Mechanism of Action

2,4-Dichloro-5-phenylquinazoline and its derivatives have been investigated for their ability to target G-quadruplex (G4) structures in nucleic acids. G4s are non-canonical DNA structures that can regulate gene expression and are considered promising targets for cancer therapy. Compounds that stabilize G4 structures can inhibit telomerase activity, which is often upregulated in cancer cells .

2. In Vitro Antiproliferative Activity

Recent studies have demonstrated that various derivatives of this compound exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives were tested on MCF-7 (breast), HeLa (cervical), and A2780 (ovarian) cell lines, showing IC50 values ranging from 0.33 to 7.10 μM .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.33 | >55.5 |

| HeLa | 0.50 | >60 |

| A2780 | 6.00 | >38 |

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the quinazoline core significantly influence biological activity. Compounds with dimethylamino groups showed enhanced selectivity and potency compared to their methylpiperazine analogs .

Antiprotozoal Activity

1. Evaluation Against Protozoan Parasites

this compound has also been evaluated for its antiprotozoal properties against parasites such as Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness). In vitro studies revealed promising results with IC50 values in the low micromolar range, indicating potential as a therapeutic agent .

| Parasite | IC50 (μM) | Selectivity Index |

|---|---|---|

| Plasmodium falciparum | 0.75 | 97 |

| Trypanosoma brucei | 1.20 | 43 |

2. Targeting Telomeres

The mechanism of action for antiprotozoal activity includes the stabilization of G4 structures within the telomeres of these parasites, which may hinder their replication and survival .

Case Studies

1. Anticancer Case Study

A recent study synthesized a series of quinazoline derivatives based on this compound and assessed their efficacy against various tumor-derived cell lines including A549 (lung) and PC3 (prostate). The most active compounds displayed low nanomolar GI50 values, demonstrating the potential for clinical development as anticancer therapies .

2. Antiprotozoal Case Study

Another investigation focused on the antimalarial properties of modified quinazoline derivatives. The study highlighted that certain derivatives exhibited strong antiparasitic activity while maintaining low cytotoxicity to human cells, suggesting a favorable therapeutic index for further development .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c)

- Substituents : 4-Cl, 2-(4-Cl-phenyl), 6-phenylethynyl.

- Key Properties : Melting point (214–215°C), νmax (2211 cm⁻¹, C≡C stretch), and a molecular ion peak at m/z 375 .

- Comparison : The phenylethynyl group at position 6 introduces π-conjugation, enhancing UV absorption. The additional chlorine at position 4 increases electrophilicity compared to 2,4-Dichloro-5-phenylquinazoline, which lacks substitution at position 6.

4-Chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d)

- Substituents : 4-Cl, 2-(4-OCH₃-phenyl), 6-phenylethynyl.

- Key Properties : Lower melting point (170–172°C) than 4c due to the electron-donating methoxy group, which reduces lattice stability .

- Comparison : The methoxy group improves solubility in polar solvents but reduces electrophilicity at the quinazoline core compared to dichloro derivatives.

2,4-Dichloro-6,7-dimethoxy-5-iodoquinazoline

- Substituents : 2-Cl, 4-Cl, 5-I, 6-OCH₃, 7-OCH₃.

- Key Properties : Higher logP (3.56) due to iodine and methoxy groups, indicating increased lipophilicity .

- Comparison : Iodine’s bulkiness and polarizability may enhance halogen bonding in biological systems, unlike the phenyl group in this compound.

Functional Analogues

Triazoloquinazoline Derivatives

- Example : 1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones.

- Key Properties : Demonstrated potent H₁-antihistaminic activity (IC₅₀ < 1 μM) due to the fused triazole ring, which enhances hydrogen bonding .

- Comparison : The triazole ring introduces additional hydrogen-bonding sites, unlike the simpler dichloro-phenyl substitution in this compound.

5-(5-Phenylquinazolin-2,4-dione)

- Substituents : 5-phenyl, 2,4-dione.

- Key Properties : The dione moiety increases polarity (PSA > 80 Ų), favoring aqueous solubility .

- Comparison : The lack of chlorine substituents reduces electrophilicity, limiting cross-reactivity in nucleophilic environments.

Data Tables

Table 1: Physical and Spectral Properties of Selected Quinazoline Derivatives

Research Findings

- Synthetic Accessibility : this compound is synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, similar to compounds 4c–4f .

- Electronic Effects : Chlorine substituents at positions 2 and 4 increase the quinazoline’s electrophilicity, favoring reactions with nucleophiles (e.g., amines, thiols) .

Biological Activity

2,4-Dichloro-5-phenylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuroprotective applications. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to this compound.

Overview of Biological Activity

The biological activity of this compound has been extensively studied, revealing its potential as an effective antiproliferative agent against various cancer cell lines. The compound has demonstrated notable cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth.

Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of this compound. For instance, a recent study evaluated several quinazoline derivatives and reported that compounds similar to this compound exhibited IC50 values ranging from 0.33 to 7.10 μM against human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A2780 (ovarian) .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.50 |

| 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline | HeLa | 0.54 |

| Disubstituted quinazolines | A2780 | 0.95 |

The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Research indicates that it activates apoptotic pathways by modulating the expression of key proteins involved in cell cycle regulation and apoptosis, such as Bax and Bcl-2 .

Case Studies

- Antitumor Activity : In a study involving MGC-803 gastric cancer cells, treatment with a quinazoline derivative led to significant cell cycle arrest at the G2/M phase and increased apoptosis markers . This suggests that the compound may disrupt normal cell cycle progression in cancer cells.

- Cholinesterase Inhibition : Another area of investigation is the potential neuroprotective effects of this compound derivatives in Alzheimer's disease models. Compounds derived from this scaffold have shown promising cholinesterase inhibitory activity, which is crucial for cognitive function .

Structure-Activity Relationships (SAR)

The SAR studies conducted on quinazoline derivatives provide insights into how modifications at specific positions influence biological activity. For example, variations at the 2 and 4 positions of the quinazoline ring have been linked to enhanced anticancer properties. The presence of electron-donating groups significantly increases activity against tumor-derived cell lines .

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups at position 2 | Increased cytotoxicity |

| Substituents at position 4 | Enhanced apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5-phenylquinazoline to maximize yield?

- Methodological Answer : Synthesis often involves chlorination and condensation reactions. For example, refluxing in polar aprotic solvents like DMSO (18 hours at 80–100°C) followed by reduced-pressure distillation can yield intermediates with ~65% efficiency . Chlorinating agents like phosphorus pentachloride (PCl₅) or chlorine gas under controlled pH (10–10.2) enhance selectivity for dichloro-substituted products . Key variables include solvent choice, reaction time, and stoichiometric ratios of chlorinating agents.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies chlorine substitution patterns and phenyl group orientation. For example, aromatic protons appear in δ 7.2–8.5 ppm, while chloro-substituted carbons resonate at δ 125–140 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₈Cl₂N₂: calc. 282.00, observed 282.01) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between the quinazoline core and phenyl substituents .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area away from ignition sources (P210) .

- Exposure Control : Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate before disposal (P301 + P310) .

- Environmental Hazard : Avoid aqueous release; collect waste in sealed containers for incineration (P501) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing chloro groups lower LUMO energy (−2.1 eV), enhancing electrophilic substitution at the 5-position. Vibrational frequency analysis (IR) correlates with experimental data to validate computational models .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., MIC testing for antibacterial studies) and control solvent effects (DMSO vs. aqueous buffers) .

- Structural Confirmation : Re-examine compound purity via HPLC and crystallography to rule out isomer interference .

- Meta-Analysis : Use qualitative frameworks (e.g., thematic coding) to identify contextual factors (e.g., cell line selection) that bias results .

Q. What strategies enhance the bioactivity of quinazoline derivatives through structural modifications?

- Methodological Answer :

- Core Functionalization : Introduce electron-donating groups (e.g., methyl at the 6-position) to improve binding to kinase active sites .

- Side-Chain Optimization : Replace phenyl with heteroaromatic groups (e.g., thiophene) to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Prodrug Design : Conjugate with ester moieties (e.g., acetyloxymethyl) to enhance solubility and oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.